

A Technical Guide to DL-Cystine-d4: Isotopic Purity, Enrichment, and Applications

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Compound of Interest		
Compound Name:	DL-Cystine-d4	
Cat. No.:	B8209921	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **DL-Cystine-d4**, a deuterated stable isotope-labeled form of the amino acid cystine. This guide is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their experimental workflows. It covers the essential aspects of isotopic purity and enrichment, methods for their determination, and practical applications, particularly in mass spectrometry-based quantitative analysis.

Quantitative Data on Isotopic Purity and Enrichment

The isotopic purity and enrichment of **DL-Cystine-d4** are critical parameters that ensure its suitability as an internal standard for quantitative assays. Commercially available **DL-Cystine-d4** typically exhibits high isotopic enrichment. Below is a summary of key quantitative data.



Parameter	Typical Value	Method of Determination
Chemical Purity	≥98.0%	High-Performance Liquid Chromatography (HPLC)
Isotopic Enrichment	≥99.8%	Mass Spectrometry (MS)
Deuterated Forms	≥99% (d1-d4)	Mass Spectrometry (MS)
Molecular Formula	C ₆ H ₈ D ₄ N ₂ O ₄ S ₂	-
Formula Weight	244.3 g/mol	-
CAS Number	108641-83-4	-

Note: The isotopic enrichment value represents the percentage of the molecule that contains deuterium. The distribution of deuterated forms (d1, d2, d3, d4) can vary between batches and manufacturers. For precise quantitative experiments, it is recommended to obtain the certificate of analysis for the specific lot of **DL-Cystine-d4** being used.

Experimental Protocols Determination of Isotopic Purity and Enrichment by Mass Spectrometry

This protocol outlines a general method for determining the isotopic purity and enrichment of **DL-Cystine-d4** using high-resolution mass spectrometry (HRMS).

Objective: To determine the relative abundance of the different isotopologues of **DL-Cystine-d4** (d0, d1, d2, d3, d4).

Materials:

- DL-Cystine-d4 sample
- LC-MS grade water
- · LC-MS grade acetonitrile
- Formic acid



 High-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) coupled to a liquid chromatography system (LC-MS)

Procedure:

- Sample Preparation:
 - Prepare a stock solution of **DL-Cystine-d4** in a suitable solvent (e.g., 1N HCl, followed by dilution in water).
 - Further dilute the stock solution to a final concentration suitable for MS analysis (e.g., 1 μg/mL) in a mixture of water and acetonitrile with 0.1% formic acid.
- LC-MS Analysis:
 - Inject the sample into the LC-MS system.
 - Use a suitable chromatographic method to separate **DL-Cystine-d4** from any potential impurities. A reverse-phase C18 column is commonly used.
 - Acquire mass spectra in positive ion mode, scanning a mass range that includes the molecular ions of unlabeled cystine and all deuterated forms.
- Data Analysis:
 - Extract the ion chromatograms for the [M+H]⁺ ions of each expected isotopologue (d0 to d4).
 - Integrate the peak areas for each isotopologue.
 - Calculate the relative abundance of each isotopologue as a percentage of the total peak area of all isotopologues.
 - The isotopic enrichment is calculated as the sum of the relative abundances of all deuterated forms (d1 to d4).



Use of DL-Cystine-d4 as an Internal Standard for Cystine Quantification by LC-MS/MS

This protocol describes the use of **DL-Cystine-d4** as an internal standard for the accurate quantification of endogenous cystine in biological samples.

Objective: To quantify the concentration of cystine in a biological matrix (e.g., plasma, cell lysate) using a stable isotope dilution method with **DL-Cystine-d4**.

Materials:

- Biological sample (e.g., plasma, cell lysate)
- DL-Cystine-d4 (internal standard)
- Cystine (for calibration curve)
- Methanol (for protein precipitation)
- LC-MS/MS system (e.g., triple quadrupole)

Procedure:

- · Sample Preparation:
 - Thaw biological samples on ice.
 - To a known volume of the sample, add a known amount of DL-Cystine-d4 solution.
 - Perform protein precipitation by adding a sufficient volume of ice-cold methanol (e.g., 3 volumes of methanol to 1 volume of sample).
 - Vortex and centrifuge the samples to pellet the precipitated proteins.
 - Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.



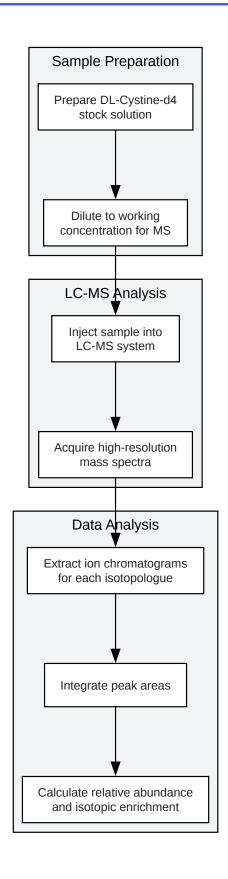
- Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., mobile phase A).
- Calibration Curve Preparation:
 - Prepare a series of calibration standards by spiking known concentrations of unlabeled cystine into a blank matrix (a sample of the same biological matrix that is free of the analyte).
 - Add the same amount of **DL-Cystine-d4** internal standard to each calibration standard as was added to the unknown samples.
 - Process the calibration standards in the same manner as the unknown samples.
- LC-MS/MS Analysis:
 - Inject the prepared samples and calibration standards into the LC-MS/MS system.
 - Use a suitable chromatographic method to separate cystine.
 - Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both unlabeled cystine and **DL-Cystine-d4** using Multiple Reaction Monitoring (MRM).
 - Example transitions: The exact m/z values will depend on the ionization state and any derivatization, but will be approximately 4 mass units higher for **DL-Cystine-d4**.
- Data Analysis:
 - Integrate the peak areas for both the analyte (cystine) and the internal standard (DL-Cystine-d4) in all samples and standards.
 - Calculate the ratio of the analyte peak area to the internal standard peak area for each sample and standard.
 - Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.



• Determine the concentration of cystine in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualizations





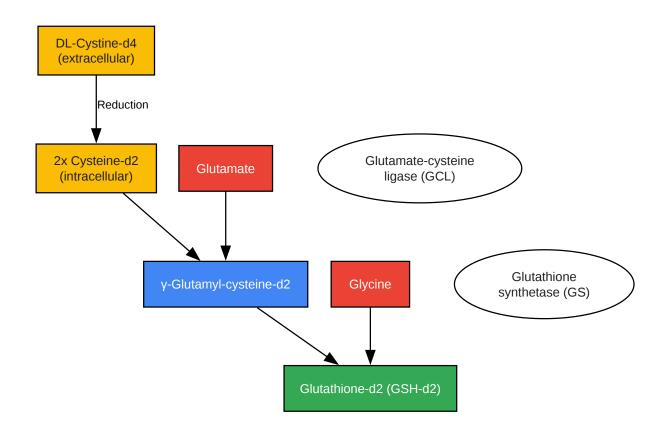
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Caption: Workflow for determining the isotopic purity of **DL-Cystine-d4**.



Metabolic Fate of DL-Cystine-d4 in Glutathione Biosynthesis

When used as a tracer, the deuterated cysteine moieties from **DL-Cystine-d4** are incorporated into glutathione (GSH). This allows for the study of GSH synthesis and turnover.



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Caption: Incorporation of deuterium from **DL-Cystine-d4** into glutathione.

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